N-(2-chlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide
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Overview
Description
N-(2-chlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a pyridinylsulfanyl group, and an acetamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-mercaptopyridine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-chlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide can be compared with other similar compounds such as:
- N-(2-chlorophenyl)-2-(pyridin-2-ylthio)acetamide
- N-(2-chlorophenyl)-2-(pyridin-2-ylsulfinyl)acetamide
- N-(2-chlorophenyl)-2-(pyridin-2-ylsulfonyl)acetamide
These compounds share similar structural features but differ in their chemical properties and reactivity The presence of different functional groups (eg
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable subject of study, and ongoing research continues to uncover new applications and insights into its mechanism of action.
Properties
Molecular Formula |
C13H11ClN2OS |
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Molecular Weight |
278.76 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C13H11ClN2OS/c14-10-5-1-2-6-11(10)16-12(17)9-18-13-7-3-4-8-15-13/h1-8H,9H2,(H,16,17) |
InChI Key |
HXLPRFZLDANAHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=CC=CC=N2)Cl |
Origin of Product |
United States |
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